molecular formula C14H17N7O3S B12377860 Aep-IN-2

Aep-IN-2

Cat. No.: B12377860
M. Wt: 363.40 g/mol
InChI Key: BSMQYCJYUKHJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aep-IN-2 is a compound known for its role as an inhibitor of asparagine endopeptidase (AEP), also known as legumain. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. This compound works by blocking the cleavage of amyloid precursor protein (APP) and Tau, which are associated with the formation of amyloid plaques and neurofibrillary tangles in Alzheimer’s disease .

Preparation Methods

The synthesis of Aep-IN-2 involves multiple steps, starting from readily available reactants. The synthetic route typically includes the formation of key intermediates through reactions such as Mannich reaction and Michael addition. The final product is obtained through purification steps and is characterized by techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Industrial production methods for this compound are not widely documented, but the compound is available for research purposes through custom synthesis services .

Chemical Reactions Analysis

Aep-IN-2 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound, which can alter its activity and stability.

    Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which help in introducing or replacing functional groups on the compound.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Aep-IN-2 exerts its effects by inhibiting the activity of asparagine endopeptidase. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates, such as amyloid precursor protein and Tau. This inhibition reduces the formation of neurotoxic fragments that contribute to the pathology of Alzheimer’s disease . The molecular targets of this compound include the catalytic domain of AEP, which is essential for its enzymatic activity .

Properties

Molecular Formula

C14H17N7O3S

Molecular Weight

363.40 g/mol

IUPAC Name

[7-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]amino]-4-morpholin-4-yl-2,1,3-benzoxadiazol-5-yl]methanol

InChI

InChI=1S/C14H17N7O3S/c1-15-13-17-18-14(25-13)16-9-6-8(7-22)12(11-10(9)19-24-20-11)21-2-4-23-5-3-21/h6,22H,2-5,7H2,1H3,(H,15,17)(H,16,18)

InChI Key

BSMQYCJYUKHJAX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)NC2=CC(=C(C3=NON=C23)N4CCOCC4)CO

Origin of Product

United States

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